molecular formula C14H16I3NO4 B14661554 3'-Methoxy-N-propyl-2',4',6'-triiodosuccinanilic acid CAS No. 37938-78-6

3'-Methoxy-N-propyl-2',4',6'-triiodosuccinanilic acid

Cat. No.: B14661554
CAS No.: 37938-78-6
M. Wt: 642.99 g/mol
InChI Key: INJFAIFVICOHIE-UHFFFAOYSA-N
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Description

3’-Methoxy-N-propyl-2’,4’,6’-triiodosuccinanilic acid is an organic compound characterized by the presence of methoxy, propyl, and triiodo groups attached to a succinanilic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Methoxy-N-propyl-2’,4’,6’-triiodosuccinanilic acid typically involves multiple steps, including the introduction of methoxy, propyl, and triiodo groups to the succinanilic acid core. Common synthetic routes may involve:

    Iodination: Introduction of iodine atoms to the aromatic ring using reagents like iodine monochloride (ICl) or iodine in the presence of an oxidizing agent.

    Methoxylation: Introduction of the methoxy group using methanol and a strong acid catalyst.

    Propylation: Introduction of the propyl group through Friedel-Crafts alkylation using propyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3’-Methoxy-N-propyl-2’,4’,6’-triiodosuccinanilic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The triiodo groups can be reduced to form diiodo or monoiodo derivatives.

    Substitution: The methoxy and propyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under suitable conditions.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of diiodo or monoiodo derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Potential use in biochemical assays and as a probe for studying biological processes.

    Medicine: Investigated for its potential use in diagnostic imaging due to the presence of iodine atoms, which are known for their radiopaque properties.

    Industry: Used in the development of new materials and as a component in specialized industrial processes.

Mechanism of Action

The mechanism of action of 3’-Methoxy-N-propyl-2’,4’,6’-triiodosuccinanilic acid depends on its specific application. In diagnostic imaging, for example, the iodine atoms in the compound interact with X-rays, providing contrast in imaging studies. The methoxy and propyl groups may influence the compound’s solubility and distribution in biological systems.

Comparison with Similar Compounds

Similar Compounds

    3’-Methoxy-N-propyl-2’,4’,6’-triiodobenzene: Similar structure but lacks the succinanilic acid backbone.

    3’-Methoxy-N-propyl-2’,4’,6’-triiodophenol: Similar structure but contains a phenol group instead of succinanilic acid.

    3’-Methoxy-N-propyl-2’,4’,6’-triiodoaniline: Similar structure but contains an aniline group instead of succinanilic acid.

Uniqueness

3’-Methoxy-N-propyl-2’,4’,6’-triiodosuccinanilic acid is unique due to the combination of methoxy, propyl, and triiodo groups attached to a succinanilic acid backbone. This unique structure imparts specific chemical and physical properties that can be leveraged in various scientific and industrial applications.

Properties

CAS No.

37938-78-6

Molecular Formula

C14H16I3NO4

Molecular Weight

642.99 g/mol

IUPAC Name

4-oxo-4-(2,4,6-triiodo-3-methoxy-N-propylanilino)butanoic acid

InChI

InChI=1S/C14H16I3NO4/c1-3-6-18(10(19)4-5-11(20)21)13-8(15)7-9(16)14(22-2)12(13)17/h7H,3-6H2,1-2H3,(H,20,21)

InChI Key

INJFAIFVICOHIE-UHFFFAOYSA-N

Canonical SMILES

CCCN(C1=C(C(=C(C=C1I)I)OC)I)C(=O)CCC(=O)O

Origin of Product

United States

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